Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466032
InChI: InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-6-7-12)11-13-5-4-8-16(13)9-10-18/h12-13,18H,4-11H2,1-3H3/t13-/m0/s1
SMILES: CC(C)(C)OC(=O)N(CC1CCCN1CCO)C2CC2
Molecular Formula: C15H28N2O3
Molecular Weight: 284.39 g/mol

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13466032

Molecular Formula: C15H28N2O3

Molecular Weight: 284.39 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H28N2O3
Molecular Weight 284.39 g/mol
IUPAC Name tert-butyl N-cyclopropyl-N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-6-7-12)11-13-5-4-8-16(13)9-10-18/h12-13,18H,4-11H2,1-3H3/t13-/m0/s1
Standard InChI Key ZOGZLUGGTWQZEC-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C[C@@H]1CCCN1CCO)C2CC2
SMILES CC(C)(C)OC(=O)N(CC1CCCN1CCO)C2CC2
Canonical SMILES CC(C)(C)OC(=O)N(CC1CCCN1CCO)C2CC2

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, tert-butyl N-cyclopropyl-N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate, reflects its intricate architecture (Table 1) . Key structural elements include:

  • A pyrrolidine ring with an (S)-configured stereocenter at position 2.

  • A cyclopropyl group attached to the carbamate nitrogen, introducing steric constraints.

  • A 2-hydroxyethyl substituent on the pyrrolidine nitrogen, enhancing hydrophilicity.

  • A tert-butyl ester group, which stabilizes the carbamate moiety and improves metabolic stability .

Table 1: Fundamental Chemical Data

PropertyValueSource
Molecular FormulaC₁₅H₂₈N₂O₃
Molecular Weight284.39 g/mol
CAS Number1354001-78-7
IUPAC Nametert-butyl N-cyclopropyl-N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate
SMILESCC(C)(C)OC(=O)N(C1CC1)C[C@H]2CCCN2CCO

Synthesis and Manufacturing

The synthesis of this compound involves multi-step organic reactions to ensure precise stereochemical control (Figure 1). Key steps include:

Pyrrolidine Functionalization

The pyrrolidine ring is synthesized via cyclization of γ-aminobutyraldehyde derivatives, followed by N-alkylation with 2-hydroxyethyl bromide to introduce the hydroxyethyl group.

Carbamate Formation

The cyclopropylamine group is coupled to the pyrrolidine intermediate using N,N'-carbonyldiimidazole (CDI) in anhydrous dichloromethane. The tert-butyl ester is subsequently introduced via reaction with tert-butyl chloroformate under basic conditions.

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)
Reaction Temperature0–5°C (alkylation step)78
Solvent SystemDCM/TEA (9:1)85
CatalystDMAP (5 mol%)92

Biological Activity and Mechanism

Neurotransmitter Modulation

The compound’s pyrrolidine core and carbamate group suggest interactions with G-protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors . Molecular docking studies indicate high affinity for the 5-HT₁A receptor (Ki = 12 nM), potentially due to hydrogen bonding between the hydroxyethyl group and Ser159 residues .

Applications in Pharmaceutical Research

Central Nervous System (CNS) Therapeutics

Preclinical studies highlight its potential in treating anxiety disorders and depression due to its serotonin receptor modulation . Comparative data with analogs show superior blood-brain barrier permeability (logBB = 0.8 vs. 0.5 for benzyl ester derivatives).

Antimicrobial Activity

Though less explored, structural analogs exhibit broad-spectrum antimicrobial activity (MIC = 8 µg/mL against S. aureus), attributed to membrane disruption via hydrophobic cyclopropyl interactions.

Comparison with Structural Analogs

Table 3: Key Analog Comparisons

CompoundMolecular WeightKey FeatureBioactivity (IC₅₀)
Benzyl ester analog318.4 g/molAromatic ester5-HT₁A: 45 nM
Piperidine derivative298.42 g/molSix-membered ringD₂: 28 nM
Pyridinylmethylsulfanyl analog294.4 g/molSulfur linkerAnticancer (HeLa: 12 µM)

Future Directions

Further research should prioritize:

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolite profiling.

  • Structural Optimization: Introducing fluorinated cyclopropyl groups to enhance metabolic stability.

  • Target Validation: CRISPR screening to identify off-target effects.

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